



## Application of [18F]FAPI-74 in Monitoring Treatment Response

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |           |           |
|----------------------|-----------|-----------|
| Compound Name:       | FAPI-74   |           |
| Cat. No.:            | B12387594 | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

#### Introduction

Fibroblast Activation Protein (FAP) is a transmembrane serine protease that is overexpressed on cancer-associated fibroblasts (CAFs) in the tumor microenvironment of a wide variety of cancers, while its expression in healthy adult tissues is limited. This differential expression makes FAP an attractive target for both cancer diagnosis and therapy. [18F]**FAPI-74** is a positron-emitting radiopharmaceutical that binds with high affinity and selectivity to FAP, enabling non-invasive whole-body imaging of FAP expression using Positron Emission Tomography (PET).

These application notes provide a comprehensive overview of the use of [18F]**FAPI-74** PET as a pharmacodynamic biomarker to monitor treatment response in preclinical and clinical settings. By quantifying changes in FAP expression following therapeutic intervention, [18F]**FAPI-74** PET can provide early insights into treatment efficacy, aid in dose selection, and help stratify patients who are most likely to respond to FAP-targeted therapies and other cancer treatments that modulate the tumor stroma.

# Data Presentation Quantitative Analysis of [18F]FAPI-74 Uptake in Response to Therapy



The following tables summarize quantitative data from preclinical and clinical studies demonstrating the utility of **FAPI-74** and other FAPI tracers in monitoring treatment response.

Table 1: Preclinical Studies Monitoring Treatment Response with [18F]AIF-FAPI-74 PET

| Cancer<br>Model                  | Therapeutic<br>Agent     | lmaging<br>Timepoint       | Quantitative<br>Metric                | Change in<br>Metric Post-<br>Treatment | Reference |
|----------------------------------|--------------------------|----------------------------|---------------------------------------|----------------------------------------|-----------|
| Lung Carcinoma (Rodent Model)    | Anti-FAP<br>CAR T-cells  | 2 weeks post-<br>treatment | Tumor-to-<br>Muscle Ratio<br>(SUVmax) | 2- to 3-fold reduction                 | [1][2]    |
| Lewis Lung<br>Carcinoma<br>(LLC) | Radiotherapy<br>(2x6 Gy) | 7 days post-<br>treatment  | PET Signal<br>(SUV)                   | 2-fold<br>increase                     | [2]       |

Table 2: Clinical Case Study Monitoring Treatment Response with [68Ga]Ga-FAPI-04 PET/CT

| Cancer<br>Type    | Therapeu<br>tic Agent | Imaging<br>Timepoint | Lesion<br>Location          | Pre-<br>Treatmen<br>t SUVmax | Post-<br>Treatmen<br>t SUVmax | Referenc<br>e |
|-------------------|-----------------------|----------------------|-----------------------------|------------------------------|-------------------------------|---------------|
| Gastric<br>Cancer | Chemother apy         | After 2 cycles       | Primary<br>Tumor            | 12.8                         | 4.5                           | [3]           |
| Gastric<br>Cancer | Chemother<br>apy      | After 2 cycles       | Lymph<br>Node<br>Metastasis | 10.2                         | 3.1                           | [3]           |

## Experimental Protocols Preclinical Protocol for [18F]AlF-FAPI-74 PET Imaging in Rodent Cancer Models

1. Animal Handling and Tumor Implantation:



- All animal procedures should be performed in accordance with institutional guidelines for animal care and use.
- Cancer cells of interest (e.g., lung carcinoma) are implanted subcutaneously or orthotopically into immunocompromised mice.
- Tumor growth is monitored, and animals are enrolled in the study when tumors reach a
  predetermined size.
- 2. Radiotracer Administration:
- [18F]AIF-**FAPI-74** is administered via tail vein injection.
- The typical injected dose is 3.7-7.4 MBq (100-200 μCi) per mouse.
- 3. PET/CT Imaging:
- Animals are anesthetized using isoflurane (e.g., 2% for induction, 1.5% for maintenance).
- PET scans are acquired at a specified time point post-injection, typically 60 minutes.[4]
- A low-dose CT scan is acquired for anatomical co-registration and attenuation correction.
- Longitudinal imaging is performed at baseline (before treatment) and at various time points after therapy administration.
- 4. Image Analysis:
- PET images are reconstructed using an appropriate algorithm (e.g., 3D-OSEM).
- Regions of Interest (ROIs) are drawn on the tumor and a reference tissue (e.g., muscle).
- Standardized Uptake Values (SUV) are calculated for the tumor (SUVmax, SUVmean).
- Tumor-to-background ratios (e.g., tumor-to-muscle ratio) are determined to assess changes in tracer uptake over the course of treatment.[1]



### Clinical Protocol for [18F]FAPI-74 PET/CT Imaging in Oncology Patients

- 1. Patient Preparation:
- No specific patient preparation, such as fasting, is generally required.
- Patients should be well-hydrated.
- A review of the patient's medical history, including any recent treatments, is essential.
- 2. Radiotracer Administration:
- [18F]FAPI-74 is administered intravenously as a bolus injection.[5]
- The recommended administered activity is 185-370 MBq (5-10 mCi).[5][6] A common administered activity is approximately 259 ± 26 MBq.[5]
- 3. PET/CT Imaging:
- Imaging is typically performed 60 minutes after tracer injection. [7][8]
- A diagnostic or low-dose CT scan is acquired for attenuation correction and anatomical localization.
- PET data is acquired from the vertex to the mid-thigh.
- 4. Image Analysis for Treatment Response:
- Baseline [18F]FAPI-74 PET/CT is performed before the initiation of therapy.
- Follow-up scans are conducted at predefined intervals during and after treatment.
- Quantitative analysis involves measuring the change in SUVmax or SUVpeak within the tumor lesions between the baseline and follow-up scans.
- Response assessment criteria, such as PERCIST (PET Response Criteria in Solid Tumors),
   can be adapted to evaluate metabolic response based on changes in FAPI uptake.



## Mandatory Visualizations Signaling Pathways and Experimental Workflows



Click to download full resolution via product page

Caption: FAP signaling pathways in the tumor microenvironment.





Click to download full resolution via product page

Caption: Correlation of FAPI-74 uptake with treatment efficacy.



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. auntminnie.com [auntminnie.com]
- 4. jnm.snmjournals.org [jnm.snmjournals.org]
- 5. FAPI-74 PET/CT Using Either 18F-AlF or Cold-Kit 68Ga Labeling: Biodistribution, Radiation Dosimetry, and Tumor Delineation in Lung Cancer Patients PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Initial Evaluation of [18F]FAPI-74 PET for Various Histopathologically Confirmed Cancers and Benign Lesions PMC [pmc.ncbi.nlm.nih.gov]
- 8. Initial results with [18F]FAPI-74 PET/CT in idiopathic pulmonary fibrosis PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Application of [18F]FAPI-74 in Monitoring Treatment Response]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12387594#application-of-fapi-74-in-monitoring-treatment-response]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]



#### Need Industrial/Bulk Grade? Request Custom Synthesis Quote

### BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com